Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate

Catalog No.
S1818501
CAS No.
104332-87-8
M.F
C8H12N2O2S
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-...

CAS Number

104332-87-8

Product Name

Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate

IUPAC Name

sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate

Molecular Formula

C8H12N2O2S

Molecular Weight

0

InChI

InChI=1S/C12H9ClN2O6S.Na/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17;/h1-5,16-18H,(H,19,20,21);/q;+1/p-1

SMILES

C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)[O-])O.[Na+]

Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate is an azo compound characterized by its complex structure, which includes a sulfonate group and a diazenyl moiety. Its chemical formula is C₁₂H₈ClN₂NaO₆S, and it is known for its vibrant color properties, making it useful in various applications, particularly in dyes and pigments. This compound's molecular structure features a chlorine atom and multiple hydroxyl groups, contributing to its reactivity and solubility in water .

Typical of azo compounds:

  • Reduction: Azo compounds can be reduced to form amines. Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate can be reduced using reducing agents like zinc in acidic conditions.
  • Coupling Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the diazenyl group, forming new azo compounds when reacted with other aromatic substrates.
  • Hydrolysis: Under acidic or basic conditions, the sulfonate group can undergo hydrolysis, affecting the compound's solubility and stability.

Research indicates that sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate exhibits biological activities such as:

  • Antimicrobial Properties: Some studies suggest that azo compounds possess antimicrobial effects against various bacteria and fungi.
  • Antioxidant Activity: The presence of hydroxyl groups in its structure may contribute to antioxidant properties, helping to neutralize free radicals.
  • Potential Mutagenicity: Like many azo dyes, there are concerns regarding the mutagenic potential of this compound, necessitating further investigation into its safety profile.

Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate can be synthesized through several methods:

  • Diazotization Reaction: The synthesis often begins with the diazotization of an appropriate aniline derivative (such as 2,4-dihydroxyaniline) using sodium nitrite and hydrochloric acid.
  • Coupling Reaction: The diazonium salt formed is then coupled with a suitable phenolic compound (like 5-chloro-2-hydroxybenzenesulfonic acid) under alkaline conditions to yield the final product.
  • Purification: The product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate has various applications:

  • Dye Industry: It is primarily used as a dye due to its strong color properties. It finds applications in textiles and paper industries.
  • Cosmetics: The compound is utilized in cosmetic formulations for coloring agents.
  • Biological Research: Its properties make it useful in biological assays and studies involving reactive oxygen species.

Interaction studies involving sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate focus on its reactivity with biological molecules:

  • Protein Binding: Investigations have shown that azo compounds can bind to proteins, potentially altering their function or stability.
  • Cellular Uptake: Studies on cellular uptake mechanisms reveal that such compounds may enter cells via endocytosis or passive diffusion due to their amphiphilic nature.

Several compounds share structural similarities with sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
Sodium;5-chloro-2-hydroxybenzenesulfonateC₁₂H₈ClN₂NaO₆SContains fewer hydroxyl groups than the target compound
4-amino-3-hydroxynaphthalene sulfonic acidC₁₁H₉N₃O₃SExhibits different biological activity due to amino group
1-(4-sulfophenyl)-3-methyl-5-pyrazoloneC₉H₉N₃O₃SUsed as a dye but has different reactivity profiles

These compounds differ mainly in their functional groups and biological activities while sharing similar azo structures. Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate stands out due to its specific combination of chlorination and hydroxylation, which enhances its solubility and color properties compared to others.

Dates

Modify: 2023-07-20

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